(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the copper-catalyzed reaction of sydnones with 2-bromo-3,3,3-trifluoropropene under mild conditions . Another approach includes the use of α-trifluoromethylstyrene derivatives as intermediates, which undergo various cycloaddition and substitution reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity
Chemical Reactions Analysis
Types of Reactions: (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group imparts distinct chemical properties, making it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. Its unique chemical properties make it suitable for the development of new agrochemical formulations .
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds share the trifluoromethyl group and are used as intermediates in organic synthesis.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers contain a trifluoromethoxy group and are studied for their electrochromic properties.
Uniqueness: (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHDKJGGQHUNHT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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